molecular formula C11H13N3OS2 B5797202 2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

Cat. No. B5797202
M. Wt: 267.4 g/mol
InChI Key: LEABAFNFRJIIIJ-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidines represent a significant class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. These compounds have been extensively studied for their chemical and physical properties, leading to potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines and their derivatives typically involves multistep chemical reactions, starting from simple precursors to achieve the complex final structures. For instance, the synthesis of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual inhibitors was reported by Gangjee et al. (2009), demonstrating a key intermediate in the synthesis involving various arylthiols attached at the 5-position of the thieno[2,3-d]pyrimidine ring (Gangjee et al., 2009).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is characterized by the presence of a thieno[2,3-d]pyrimidine core, which significantly influences their chemical reactivity and interactions with biological targets. Crystallographic studies, such as those conducted by Subasri et al. (2016), provide insight into the conformational aspects of these compounds, revealing how the pyrimidine ring inclination relative to substituent benzene rings affects the molecule's overall shape and potential binding properties (Subasri et al., 2016).

properties

IUPAC Name

2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-5-6(2)17-11-9(5)10(13-7(3)14-11)16-4-8(12)15/h4H2,1-3H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEABAFNFRJIIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

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